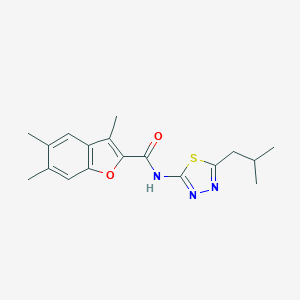
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mécanisme D'action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of “3,5,6-trimethyl-n-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide” are currently unknown .
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high specificity for AMPK. This compound has also been shown to be stable in solution and can be administered orally to animals. However, this compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
Several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide include investigating its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more potent and selective AMPK activators based on the structure of this compound may lead to the discovery of new drugs for the treatment of metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3,5,6-trimethyl-2-bromobenzofuran, followed by the conversion of the resulting intermediate to this compound through a series of reactions. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Several studies have shown that this compound can activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. This compound has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385234.png)
![N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385236.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B385238.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385239.png)
![Methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B385244.png)
![4,7,7-trimethyl-3-oxo-N,N-diphenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385245.png)
![N-butyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385246.png)
![N-(5-chloro-2-methoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385247.png)
![N-(2-ethylphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385248.png)
![N-(tert-butyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B385249.png)
![6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide](/img/structure/B385253.png)
![6-bromo-N-(tert-butyl)-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385254.png)
![6-benzyl-2-[(2-methyl-2H-chromen-3-yl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385256.png)
![2-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385257.png)